S 38093

描述

S-38093 是一种小分子,作为组胺 H3 受体的拮抗剂和反向激动剂。 该化合物主要因其在治疗认知障碍,特别是与阿尔茨海默病相关的认知障碍的潜在治疗作用而受到关注 .

准备方法

S-38093 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。详细的合成路线和反应条件是专有的,在公开文献中没有完全公开。工业生产 S-38093 的方法也不广泛可用,但它们可能涉及制药制造中常用的大型有机合成技术。

化学反应分析

S-38093 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

取代: 该反应涉及将一个官能团替换为另一个官能团。常见的试剂包括卤素或氢氧根离子等亲核试剂。

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,S-38093 的氧化可能导致形成具有改变的官能团的氧化衍生物 .

科学研究应用

Cognitive Enhancement and Neurogenesis

S 38093 has been extensively studied for its impact on cognitive functions and neurogenesis. Research indicates that chronic administration of this compound can significantly enhance adult hippocampal neurogenesis, which is crucial for cognitive processes such as learning and memory.

-

Key Findings :

- Adult Hippocampal Neurogenesis : In aged mice, this compound treatment reversed age-related declines in brain-derived neurotrophic factor (BDNF) levels, which are essential for neurogenesis. It also increased vascular endothelial growth factor (VEGF) expression, promoting neuronal survival and maturation .

- Behavioral Tests : this compound has shown efficacy in various behavioral tests assessing working memory and episodic-like memory. For instance, it improved performance in the Morris water maze and context discrimination tasks among aged mice .

- Table 1: Effects of this compound on Cognitive Functions

| Study Type | Test Conducted | Results |

|---|---|---|

| Animal Behavioral Tests | Morris Water Maze | Improved spatial learning |

| Context Discrimination Task | Aged Mice | Enhanced discrimination abilities |

| Neurogenesis Assessment | BDNF and VEGF Levels | Increased expression post-treatment |

Pain Management Applications

This compound has also been investigated for its analgesic properties, particularly in models of neuropathic pain. Its role as an H3 receptor antagonist suggests potential benefits in modulating pain pathways.

-

Key Findings :

- Antiallodynic Effects : Studies demonstrate that this compound exhibits significant antiallodynic effects in neuropathic pain models, particularly those induced by oxaliplatin. This indicates its potential utility in managing chronic pain conditions .

- Mechanism of Action : By antagonizing H3 receptors, this compound may enhance cholinergic transmission and increase extracellular histamine levels, which are associated with pain modulation .

- Table 2: Pain Relief Efficacy of this compound

| Study Type | Pain Model | Results |

|---|---|---|

| Neuropathic Pain Studies | Oxaliplatin-Induced Pain | Significant reduction in pain sensitivity |

| Behavioral Pain Tests | Forced Swim Test | Decreased depressive features related to pain |

Clinical Implications

The clinical implications of this compound are being explored, particularly in populations with cognitive deficits such as Alzheimer's disease (AD). An exploratory study is currently assessing the safety and efficacy of this compound in patients with mild to moderate AD.

作用机制

S-38093 通过与广泛表达于大脑中的组胺 H3 受体结合来发挥其作用。通过拮抗该受体,S-38093 增加了乙酰胆碱和组胺等神经递质的释放,这些神经递质参与认知过程。 该化合物还促进海马体的神经发生,这可能有助于其增强认知的作用 .

相似化合物的比较

S-38093 在作为组胺 H3 受体的拮抗剂和反向激动剂的双重作用方面是独特的。类似的化合物包括:

GSK239512: 另一种用于增强认知的组胺 H3 受体拮抗剂。

ABT-288: 一种具有类似受体靶向特性的化合物,也因其在治疗认知障碍方面的潜力而受到研究.

生物活性

S 38093 is a novel compound characterized as a histamine H3 receptor antagonist and inverse agonist. Its biological activity has been extensively studied, particularly in the context of cognitive enhancement, neurogenesis, and pain relief. This article summarizes the findings from various studies, highlighting the compound's effects on adult hippocampal neurogenesis, cognitive functions, and its potential therapeutic applications in neuropathic pain.

This compound operates primarily through its antagonistic effects on histamine H3 receptors, which are involved in regulating neurotransmitter release, including acetylcholine and norepinephrine. By inhibiting these receptors, this compound increases the levels of histamine in the brain, thereby enhancing cholinergic transmission and promoting cognitive functions.

- Affinity and Efficacy : this compound demonstrates a moderate affinity for H3 receptors with a binding constant (KB) of approximately 0.65 µM . It effectively suppresses cAMP reduction induced by H3 receptor agonists, indicating its role in modulating intracellular signaling pathways.

2. Effects on Adult Hippocampal Neurogenesis

Recent studies have shown that chronic administration of this compound significantly stimulates adult hippocampal neurogenesis (AHN). This is crucial for cognitive functions such as memory and learning.

- Study Design : In various animal models (young adult, aged, and Alzheimer’s disease transgenic mice), this compound was administered at doses of 0.3 to 3 mg/kg/day for 28 days. The effects were measured through several parameters related to neurogenesis .

Table 1: Effects of this compound on Neurogenesis in Animal Models

| Parameter | Young Mice (0.3 mg/kg) | Young Mice (3 mg/kg) | Aged Mice (0.3 mg/kg) | Aged Mice (3 mg/kg) |

|---|---|---|---|---|

| Proliferation of Progenitors | +28.1% | +35.0% | +117.1% | +122.4% |

| Survival of Newborn Cells | +137.5% | +122.4% | Not specified | Not specified |

| BDNF Transcript Changes | Increased | Increased | Reversal of age-related decline | Reversal observed |

- Findings : The results indicate that this compound not only promotes the proliferation of neural progenitor cells but also enhances the survival rates of newly formed neurons in the hippocampus .

3. Cognitive Enhancement

This compound has shown promise in improving cognitive functions across various tests:

- Behavioral Tests : In animal models, the compound improved performance in tasks assessing working memory (e.g., Morris water maze) and episodic-like memory (e.g., social recognition tests). For instance, aged mice treated with this compound exhibited significant improvements in context discrimination tasks compared to control groups .

4. Pain Relief Properties

In addition to its cognitive benefits, this compound has been evaluated for its antinociceptive effects:

- Neuropathic Pain Models : Studies demonstrated that acute administration of this compound resulted in significant cold antiallodynic effects in models of neuropathic pain induced by oxaliplatin and other agents . Chronic administration further enhanced these effects, suggesting a potential role in managing neuropathic pain conditions.

Table 2: Antinociceptive Effects of this compound

| Pain Model | Acute Effect | Chronic Effect |

|---|---|---|

| Cold Allodynia | Significant | Enhanced |

| CCI Model | Moderate | Significant Increase |

| STZ Model | Not Specified | Significant Increase |

5. Conclusion and Future Directions

The biological activity of this compound presents a multifaceted profile with significant implications for treating cognitive deficits associated with aging and neurodegenerative diseases, as well as managing neuropathic pain. Future research should focus on clinical trials to further explore its therapeutic potential and establish optimal dosing regimens.

The findings underscore the importance of histamine H3 receptor modulation in enhancing neurogenesis and cognitive function while providing a promising avenue for pain management strategies.

属性

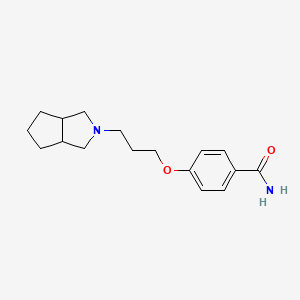

IUPAC Name |

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNMYWNBLVJWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862896-30-8 | |

| Record name | S-38093 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。